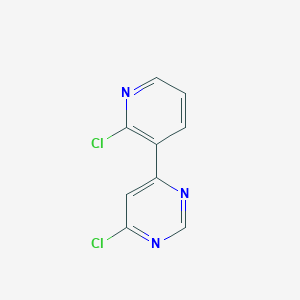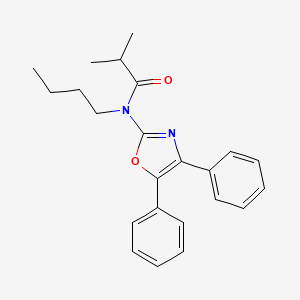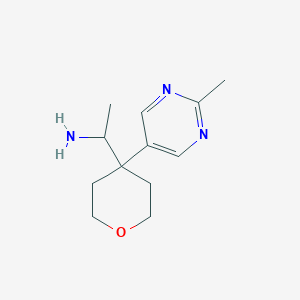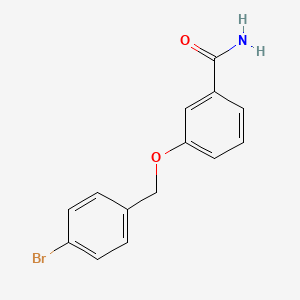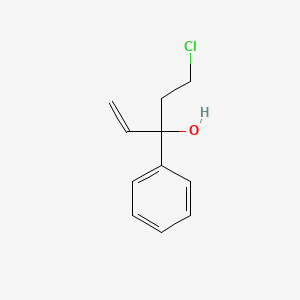![molecular formula C18H35NO5Si B8479850 1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate](/img/structure/B8479850.png)
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C12H19NO5. It is known for its unique structural features, including the presence of tert-butyl and tert-butyldimethylsilyloxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 4-(tert-butyldimethylsilyloxy)piperidine-1,3 dicarboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form the silylated intermediate. This intermediate is then subjected to further reactions, including formylation and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound often utilizes flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 4-(tert-butyldimethylsilyloxy)piperidine-1,3 dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selectivity is crucial for the synthesis of complex molecules and the study of biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- tert-Butyldimethylsiloxyacetaldehyde
- tert-Butyl methyl piperidine-1,4-dicarboxylate
Uniqueness
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and tert-butyldimethylsilyloxy groups. These groups provide steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C18H35NO5Si |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H35NO5Si/c1-17(2,3)23-16(21)19-11-10-14(13(12-19)15(20)22-7)24-25(8,9)18(4,5)6/h13-14H,10-12H2,1-9H3 |
InChI Key |
ONPMJPIQFCCYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-3-methoxybenzamide](/img/structure/B8479768.png)
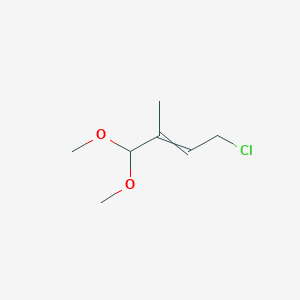
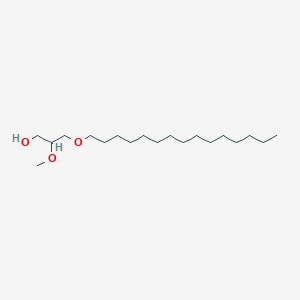
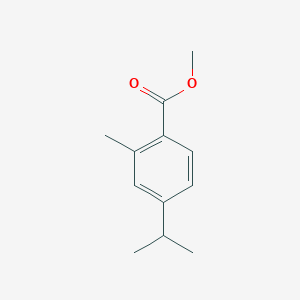
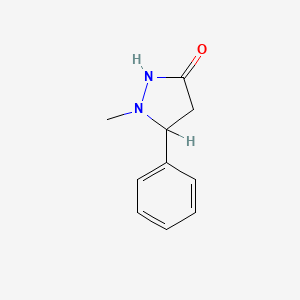
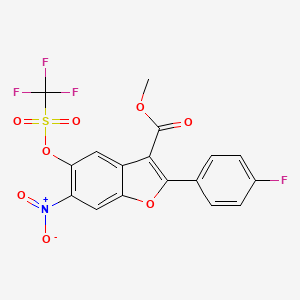
![tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8479817.png)
![8-Amino-7-[(4-nitrophenyl)diazenyl]-2-phenyldiazenylnaphthalen-1-ol](/img/structure/B8479825.png)
